molecular formula C17H21NO3S2 B2976964 2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide CAS No. 1202972-12-0

2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide

Cat. No. B2976964
CAS RN: 1202972-12-0
M. Wt: 351.48
InChI Key: IXPVDWWRMODDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide, also known as MTSES, is a sulfhydryl-reactive compound that has been widely used in biochemical and physiological research. This compound has a unique structure that allows it to selectively target certain proteins and enzymes, making it an invaluable tool for studying the mechanisms of various biological processes.

Mechanism of Action

2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide works by reacting with the thiol (sulfhydryl) group of cysteine residues in proteins, forming a covalent bond and modifying the structure and function of the protein. This modification can have a variety of effects, depending on the location and function of the modified cysteine residue.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. It has also been shown to have anti-inflammatory and anti-tumor effects, making it a potentially valuable therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide in lab experiments is its selectivity for certain cysteine residues in proteins. This allows researchers to study the effects of specific modifications on protein function, without affecting other parts of the protein. However, this compound can also have off-target effects and may not be suitable for all types of experiments.

Future Directions

There are many potential future directions for research involving 2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide, including the development of new therapeutic agents based on its structure and function. Other areas of research could include the study of its effects on different types of proteins and enzymes, as well as its potential use in combination with other compounds for enhanced therapeutic effects. Overall, this compound is a valuable tool for scientific research and has the potential to lead to many new discoveries in the field of biochemistry and physiology.

Synthesis Methods

2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide can be synthesized using a variety of methods, including the reaction of 4-methoxybenzenesulfonyl chloride with cyclopropylmethylamine, followed by the addition of thiophene-2-carboxylic acid and sodium borohydride. Other methods involve the use of different starting materials and reagents, but all result in the formation of the same final product.

Scientific Research Applications

2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide has been used in a variety of scientific research applications, including the study of protein structure and function, enzyme kinetics, and cellular signaling pathways. It has been shown to selectively modify certain cysteine residues in proteins, allowing researchers to study the effects of these modifications on protein activity and function.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c1-21-15-6-4-14(5-7-15)8-12-23(19,20)18-13-17(9-10-17)16-3-2-11-22-16/h2-7,11,18H,8-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPVDWWRMODDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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